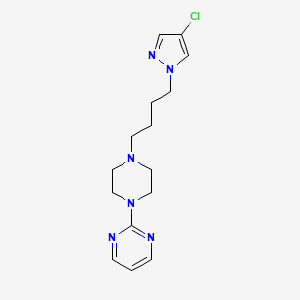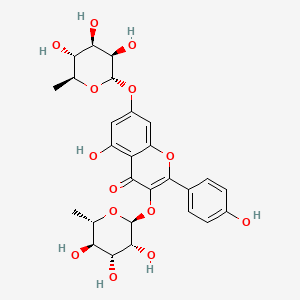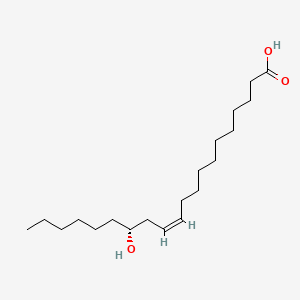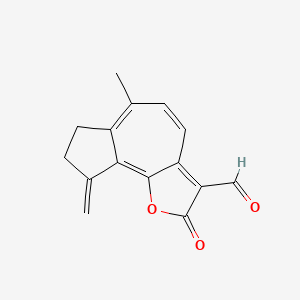
Leurubicin
Übersicht
Beschreibung
Leurubicin, also known as N-Leucyldoxorubicin, is a semisynthetic derivative of the anthracycline antibiotic doxorubicin. It is primarily used in the field of oncology due to its potent antitumor properties. Anthracyclines, including this compound, are known for their ability to intercalate into DNA, thereby disrupting essential biological processes in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Leurubicin is synthesized through the modification of doxorubicin. The process involves the acylation of doxorubicin with leucine, resulting in the formation of N-Leucyldoxorubicin. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification steps to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Leurubicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation can lead to the formation of quinone derivatives, which may have altered antitumor activity .
Wissenschaftliche Forschungsanwendungen
Leurubicin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical behavior of anthracyclines.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Primarily used in cancer research for its antitumor properties. It has shown efficacy in treating various types of cancer, including leukemia and breast cancer.
Wirkmechanismus
Leurubicin exerts its effects by intercalating into DNA, thereby disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and ultimately results in cell death. The primary molecular targets of this compound are topoisomerase II enzymes, which play a crucial role in DNA replication and repair. By inhibiting these enzymes, this compound induces DNA strand breaks and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: The parent compound of leurubicin, known for its potent antitumor activity but associated with significant cardiotoxicity.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action but reduced cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment, particularly for leukemia.
Uniqueness of this compound
This compound is unique due to its modification with leucine, which enhances its antitumor activity while potentially reducing its cardiotoxicity compared to doxorubicin. This modification also allows for better targeting of cancer cells and improved therapeutic outcomes .
Eigenschaften
CAS-Nummer |
70774-25-3 |
|---|---|
Molekularformel |
C33H40N2O12 |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide |
InChI |
InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1 |
InChI-Schlüssel |
HROXIDVVXKDCBD-ZUWKMVCBSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
leucyl-doxorubicin N-L-leucyl-doxorubicin N-L-leucyldoxorubicin N-leucyl-doxorubicin N-leucyldoxorubicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



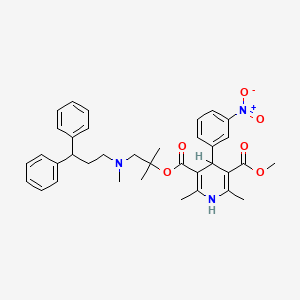
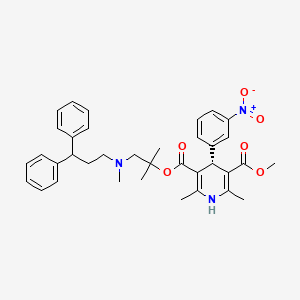
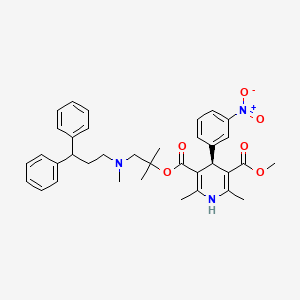


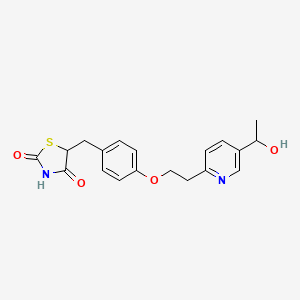

![2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1674768.png)
